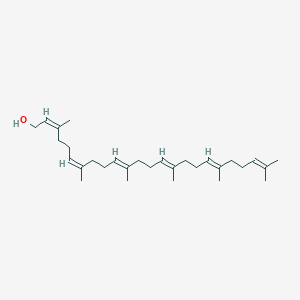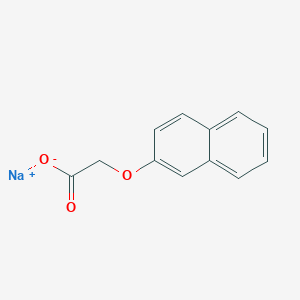
1,1-Di-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Di-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide, commonly known as C2 or Semustine, is a synthetic compound that belongs to the group of nitrosoureas. It has been widely used in scientific research for its antitumor properties, making it an important subject of study in the field of oncology.
Wirkmechanismus
C2 is a highly reactive molecule that can form covalent bonds with DNA, RNA, and proteins. Its primary target is DNA, where it forms adducts with the purine bases, leading to the formation of inter-strand crosslinks. These crosslinks prevent DNA replication and transcription, ultimately leading to cell death.
Biochemical and Physiological Effects:
C2 has been shown to have a variety of biochemical and physiological effects, including DNA damage, apoptosis, and inhibition of angiogenesis. It has also been shown to induce oxidative stress and disrupt cellular metabolism, leading to changes in cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
C2 has several advantages for lab experiments, including its high potency and specificity for cancer cells. However, it also has several limitations, including its potential toxicity to normal cells and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on C2, including the development of more efficient synthesis methods, the optimization of its antitumor properties, and the exploration of its potential use in combination with other drugs. Additionally, further studies are needed to better understand its mechanism of action and its effects on normal cells.
Synthesemethoden
C2 is synthesized through the reaction of 1,1,2-trichloroethane with semicarbazide hydrochloride in the presence of sodium hydroxide and nitrite. The process involves several steps and requires careful control of reaction conditions to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
C2 has been extensively studied for its potential use as an antitumor agent. It has been shown to be effective against a wide range of cancer cell lines, including lung, breast, and colon cancer. Its mechanism of action involves the formation of DNA adducts, which disrupt the replication and transcription of cancer cells, leading to cell death.
Eigenschaften
CAS-Nummer |
127158-47-8 |
|---|---|
Produktname |
1,1-Di-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide |
Molekularformel |
C7H13Cl3N4O2 |
Molekulargewicht |
291.6 g/mol |
IUPAC-Name |
3-[bis(2-chloroethyl)amino]-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C7H13Cl3N4O2/c8-1-4-13(5-2-9)11-7(15)14(12-16)6-3-10/h1-6H2,(H,11,15) |
InChI-Schlüssel |
MMDWYNNMADUUBE-UHFFFAOYSA-N |
SMILES |
C(CCl)N(CCCl)NC(=O)N(CCCl)N=O |
Kanonische SMILES |
C(CCl)N(CCCl)NC(=O)N(CCCl)N=O |
Andere CAS-Nummern |
127158-47-8 |
Synonyme |
1,1-DCNCS 1,1-di-(2-chloroethyl)-4-nitroso-4-(2-chloroethyl)semicarbazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




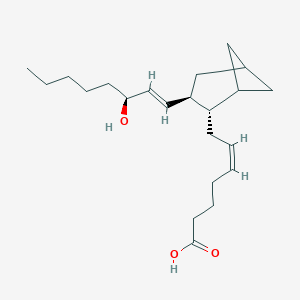
![Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI)](/img/structure/B161763.png)
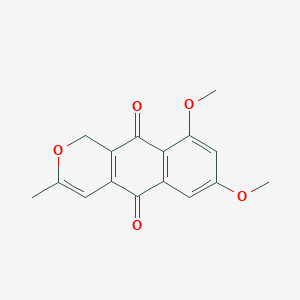

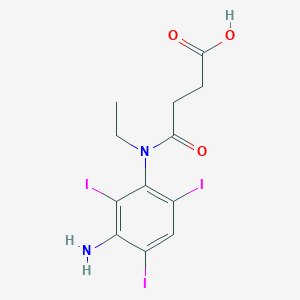
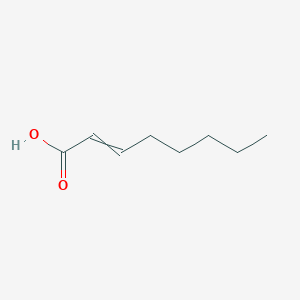
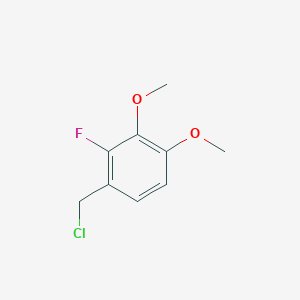

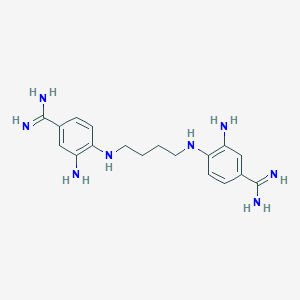
![(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B161782.png)
![Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-](/img/structure/B161783.png)
